molecular formula C15H11NO5 B4796186 2-[2-(Furan-2-yl)-4-oxochromen-6-yl]oxyacetamide CAS No. 6896-10-2

2-[2-(Furan-2-yl)-4-oxochromen-6-yl]oxyacetamide

Cat. No.: B4796186
CAS No.: 6896-10-2
M. Wt: 285.25 g/mol
InChI Key: SADHJTAKVMQIRM-UHFFFAOYSA-N
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Description

2-[2-(Furan-2-yl)-4-oxochromen-6-yl]oxyacetamide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of both furan and chromone moieties in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Furan-2-yl)-4-oxochromen-6-yl]oxyacetamide typically involves multiple steps. One common method starts with the preparation of the furan and chromone intermediates. These intermediates are then coupled through a series of reactions, including esterification and amidation, to form the final product. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Furan-2-yl)-4-oxochromen-6-yl]oxyacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chromone moiety can be reduced to chromanones.

    Substitution: Both the furan and chromone rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions include various substituted furans and chromones, which can further be functionalized for specific applications.

Scientific Research Applications

2-[2-(Furan-2-yl)-4-oxochromen-6-yl]oxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Furan-2-yl)-4-oxochromen-6-yl]oxyacetamide involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its antibacterial or antifungal effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cell membrane integrity and inhibition of key metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Furan-2-yl)-6-methyl-4-oxochromen-3-yl]oxyacetamide
  • 2-[2-(Furan-2-yl)-4-oxochromen-3-yl]oxyacetic acid

Uniqueness

Compared to similar compounds, 2-[2-(Furan-2-yl)-4-oxochromen-6-yl]oxyacetamide stands out due to its unique combination of furan and chromone moieties. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[2-(furan-2-yl)-4-oxochromen-6-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c16-15(18)8-20-9-3-4-12-10(6-9)11(17)7-14(21-12)13-2-1-5-19-13/h1-7H,8H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADHJTAKVMQIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364793
Record name ST064356
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6896-10-2
Record name ST064356
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(Furan-2-yl)-4-oxochromen-6-yl]oxyacetamide
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2-[2-(Furan-2-yl)-4-oxochromen-6-yl]oxyacetamide
Reactant of Route 6
2-[2-(Furan-2-yl)-4-oxochromen-6-yl]oxyacetamide

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